Finasteride-d6 Carboxylic Acid is a deuterated derivative of Finasteride, a synthetic compound primarily used to treat conditions like benign prostatic hyperplasia and androgenetic alopecia. The carboxylic acid form of Finasteride-d6 is significant for research, particularly in pharmacokinetic studies and therapeutic drug monitoring due to its stable isotopic labeling.
Finasteride-d6 Carboxylic Acid belongs to the class of steroid 5-alpha-reductase inhibitors, which are compounds that inhibit the enzyme responsible for converting testosterone into dihydrotestosterone. This inhibition is crucial for managing conditions linked to androgen activity.
The synthesis of Finasteride-d6 Carboxylic Acid typically involves several key steps:
The synthetic route may involve advanced techniques like:
Finasteride-d6 Carboxylic Acid retains the core structure of Finasteride with modifications to include deuterium and a carboxylic acid group. The molecular formula can be represented as .
Finasteride-d6 Carboxylic Acid can participate in various chemical reactions, including:
The reactions are typically carried out under controlled conditions using catalysts such as acids or bases to facilitate transformations while minimizing side reactions.
The mechanism by which Finasteride-d6 Carboxylic Acid exerts its effects involves:
Studies have shown that this inhibition can lead to reduced prostate size and improved urinary flow in patients with benign prostatic hyperplasia.
Finasteride-d6 Carboxylic Acid is primarily utilized in:
This compound's unique properties make it a valuable tool for researchers studying hormonal therapies and related pharmacological effects.
Finasteride-d6 Carboxylic Acid (C₂₃H₂₈D₆N₂O₄) is a deuterium-labeled analog of finasteride carboxylic acid, a key metabolite of the 5α-reductase inhibitor finasteride. The molecular weight of this isotopologue is 408.57 g/mol, reflecting the incorporation of six deuterium atoms (⁶D) in place of protium atoms [2] [3]. The deuterium substitution occurs specifically at two methyl groups: one attached to the alanine-derived side chain and the other integrated within the steroidal nucleus. This strategic labeling creates a distinct mass shift of +6 Da compared to the unlabeled finasteride carboxylic acid (molecular weight: 402.53 g/mol; C₂₃H₃₄N₂O₄) [4]. The molecular architecture retains the core 4-azaandrostane skeleton characteristic of finasteride derivatives, with the carboxylic acid functionality positioned at C17 of the steroid framework [3] [9]. This precise isotopic modification enables unambiguous differentiation from endogenous metabolites in mass spectrometric analyses while maintaining nearly identical chemical behavior to the non-deuterated compound.
Table 1: Molecular Characteristics of Finasteride-d6 Carboxylic Acid
Property | Finasteride-d6 Carboxylic Acid | Unlabeled Analog |
---|---|---|
Molecular Formula | C₂₃H₂₈D₆N₂O₄ | C₂₃H₃₄N₂O₄ |
Molecular Weight | 408.57 g/mol | 402.53 g/mol |
Deuterium Atoms | 6 | 0 |
Mass Shift | +6 Da | - |
The stereochemistry of Finasteride-d6 Carboxylic Acid is defined by the specific configuration at seven chiral centers, denoted by the stereodescriptors (4aR,4bS,6aS,7S,9aS,9bS,11aR). This complex stereochemical arrangement is identical to the parent finasteride molecule and crucial for maintaining its biological activity as a 5α-reductase inhibitor [3] [9]. Deuterium atoms are incorporated at symmetric positions to minimize stereochemical perturbations: three deuterons replace methyl hydrogens at the C20 position of the propanoic acid side chain (forming a -CD₃ group), while the remaining three deuterons are located on the angular methyl group at position C10 of the steroidal framework (also forming a -CD₃ group) [9]. These positions were strategically selected because they are metabolically stable sites not involved in major biotransformation pathways, ensuring isotopic integrity during experimental procedures. The molecular geometry around the deuterated methyl groups retains tetrahedral symmetry, preserving the overall three-dimensional conformation critical for interactions with the enzyme active site [3].
Table 2: Deuterium Substitution Sites in Finasteride-d6 Carboxylic Acid
Location | Chemical Environment | Number of D Atoms | Structural Role |
---|---|---|---|
C20 Methyl | -C(O)N-C(CD₃)(COOH)- | 3 | Alanine-derived side chain |
C10 Methyl | Angular methyl at steroid ring fusion | 3 | Steroid framework |
Total D Atoms | 6 |
Finasteride-d6 Carboxylic Acid exhibits solubility profiles similar to its non-deuterated counterpart, showing moderate solubility in polar organic solvents such as methanol (approximately 15-20 mg/mL) and DMSO (10-15 mg/mL), but limited solubility in aqueous buffers (<0.1 mg/mL at physiological pH) [1] [9]. The compound demonstrates optimal stability when stored at -20°C under inert atmosphere, with minimal deuterium exchange observed under standard laboratory conditions for up to 24 months when properly handled. The deuterium labeling does not significantly alter the partition coefficient (log P) compared to the unlabeled molecule, with experimental log P values ranging between 2.8-3.2, indicating moderate lipophilicity suitable for reversed-phase chromatographic separation [6]. Under acidic conditions (pH <3), Finasteride-d6 Carboxylic Acid may undergo structural rearrangement to form the corresponding γ-lactam derivative, while under basic conditions (pH >10), esterification or decarboxylation may occur [4] [6]. The compound is photosensitive and requires protection from light during storage and handling to prevent degradation. Thermal gravimetric analysis indicates decomposition onset at approximately 215°C, confirming stability at typical analytical instrument operating temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR analysis of Finasteride-d6 Carboxylic Acid reveals distinctive deuterium-induced signal attenuation. The most notable feature is the complete disappearance of proton signals at δ 1.15-1.20 ppm and δ 1.25-1.30 ppm, corresponding to the two methyl groups where deuterium substitution occurs. This absence provides immediate spectroscopic confirmation of successful deuteration [9]. Other diagnostically significant signals include the vinyl proton at C2 (δ 5.85 ppm, s, 1H), the amide N-H proton (δ 6.40 ppm, bs, 1H), and the carboxylic acid proton (δ 12.10 ppm, s, 1H). ¹³C-NMR exhibits characteristic upfield shifts (approximately 0.3 ppm) for the deuterated methyl carbons due to the isotope effect, while the quaternary carbon signals at δ 177.5 ppm (C=O, carboxylic acid) and δ 170.2 ppm (C=O, amide) confirm the presence of both functional groups [2].
Infrared Spectroscopy:FTIR analysis displays signature absorption bands at 1715 cm⁻¹ (strong, C=O stretch of carboxylic acid), 1665 cm⁻¹ (strong, amide I band), 1540 cm⁻¹ (amide II band), and 1250 cm⁻¹ (C-N stretch). The absence of C-D stretching vibrations in the conventional IR range (4000-400 cm⁻¹) is expected since C-D bonds absorb at 2000-2300 cm⁻¹, a region often not routinely analyzed. However, when examined using specialized instrumentation, characteristic C-D stretches appear at approximately 2200 cm⁻¹, providing additional confirmation of deuterium incorporation [6].
High-Resolution Mass Spectrometry (HRMS):Electrospray ionization HRMS in negative ion mode shows a precise [M-H]⁻ ion at m/z 407.2820 (calculated for C₂₃H₂₇D₆N₂O₄⁻: 407.2821), confirming the molecular formula with an error of <2 ppm. The characteristic fragmentation pattern includes major ions at m/z 316.2 (loss of C₄H₂D₆NO₂), 288.2 (further loss of CO), and 245.2 (cleavage of the amide bond with retention of the steroid core). The distinctive +3 Da shift observed in fragment ions containing either methyl group provides evidence of site-specific deuterium incorporation [2] [9].
Table 3: Key Spectroscopic Signatures of Finasteride-d6 Carboxylic Acid
Technique | Key Signals | Interpretation |
---|---|---|
¹H-NMR | δ 5.85 ppm (s, 1H, H-C2) δ 6.40 ppm (bs, 1H, N-H) δ 12.10 ppm (s, 1H, COOH) | Vinyl proton Amide proton Carboxylic acid proton |
¹³C-NMR | δ 177.5 ppm (C=O, acid) δ 170.2 ppm (C=O, amide) δ 122.4 ppm (C2) δ 155.3 ppm (C3) | Carboxylic acid carbon Amide carbonyl Vinyl carbon Enone carbon |
HRMS | [M-H]⁻ at m/z 407.2820 Fragments at m/z 316.2, 288.2 | Molecular ion confirmation Characteristic fragmentation |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4